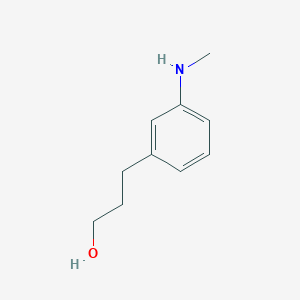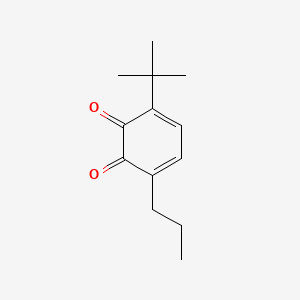
3-Tert-butyl-6-propylcyclohexa-3,5-diene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Tert-butyl-6-propylcyclohexa-3,5-diene-1,2-dione is an organic compound with the molecular formula C14H20O2 It is a derivative of cyclohexadiene and features tert-butyl and propyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-6-propylcyclohexa-3,5-diene-1,2-dione typically involves the oxidation of precursor compounds such as tert-butylphenol. The reaction conditions often include the use of strong oxidizing agents to facilitate the conversion of tert-butylphenol to the desired dione compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes, where the precursor compounds are subjected to controlled oxidation reactions in the presence of catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-6-propylcyclohexa-3,5-diene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert the dione to its corresponding diol.
Substitution: The compound can undergo substitution reactions where the tert-butyl or propyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding diols.
Substitution: Various substituted cyclohexadiene derivatives.
Scientific Research Applications
3-Tert-butyl-6-propylcyclohexa-3,5-diene-1,2-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-6-propylcyclohexa-3,5-diene-1,2-dione involves its interaction with various molecular targets. The compound can act as an electrophile, participating in nucleophilic addition reactions. It may also undergo redox reactions, influencing cellular redox states and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3,5-Di-tert-butyl-o-benzoquinone: A similar compound with two tert-butyl groups instead of one tert-butyl and one propyl group.
4,6-Di-tert-butyl-1,2-benzoquinone: Another related compound with different substitution patterns on the cyclohexadiene ring.
Uniqueness
3-Tert-butyl-6-propylcyclohexa-3,5-diene-1,2-dione is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C13H18O2 |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
3-tert-butyl-6-propylcyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C13H18O2/c1-5-6-9-7-8-10(13(2,3)4)12(15)11(9)14/h7-8H,5-6H2,1-4H3 |
InChI Key |
FOLDHEOCNGXXFV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C(=O)C1=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


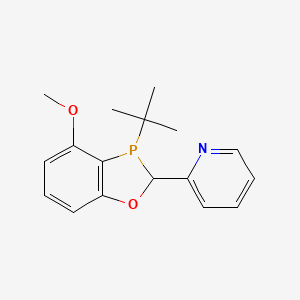
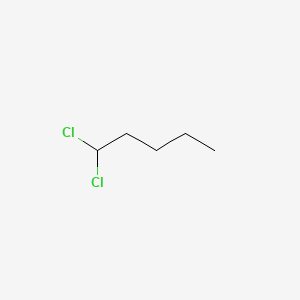
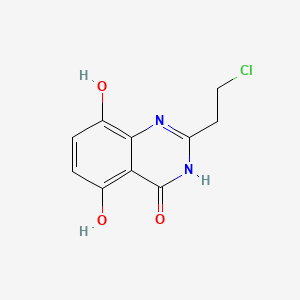


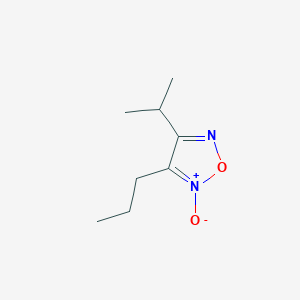
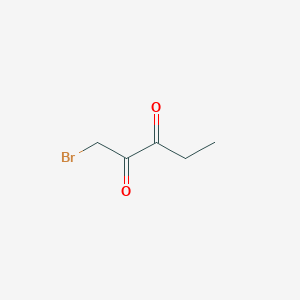

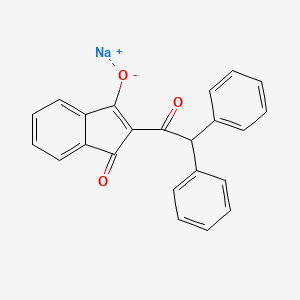
![(2S,5R,6R)-6-[[2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13834858.png)

![(2S,3R,4R)-4-[(2S,7S,8R,9S)-7-Hydroxy-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2-methyl-3-propanoyloxypentanoic acid](/img/structure/B13834878.png)
![5H-Indeno[5,6-d]oxazole](/img/structure/B13834883.png)
